4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrrolone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenethylamines and acetyl derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining phenethylamines with acetyl derivatives under acidic or basic conditions.
Cyclization: Formation of the pyrrolone ring through intramolecular cyclization reactions.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may make it suitable for specific applications in these fields.
Mechanism of Action
The mechanism of action of 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets in biological systems. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ACETYL-1-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-ACETYL-1-(3,4-DIMETHOXYPHENETHYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific substitution pattern and the presence of multiple methoxy groups. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H25NO6/c1-14(25)20-21(16-6-5-7-17(13-16)28-2)24(23(27)22(20)26)11-10-15-8-9-18(29-3)19(12-15)30-4/h5-9,12-13,21,26H,10-11H2,1-4H3 |
InChI Key |
PXQAOWZCQDDJMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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